2-Hydroxyethyl hydroxy(diphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-11-12-20-15(18)16(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17,19H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHOVMVZRDSMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxyethyl Hydroxy Diphenyl Acetate
Esterification Reactions for 2-Hydroxyethyl Hydroxy(diphenyl)acetate Formation
Esterification is the fundamental process for the formation of this compound. This can be accomplished through direct reaction, transesterification, or by using activated intermediates.
Direct esterification, most notably the Fischer-Speier esterification, is a primary method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, this involves the reaction of benzilic acid with ethylene (B1197577) glycol.
The reaction is an equilibrium process, and to favor the formation of the ester, it is typically necessary to either use an excess of one reactant (usually the alcohol) or remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester and regenerates the acid catalyst. organic-chemistry.orgyoutube.com
A practical approach analogous to this synthesis is the esterification of hydroxyphenylacetic acids with various diols, including ethylene glycol. In such procedures, the diol can serve as both the reactant and the solvent, with a catalytic amount of sulfuric acid at elevated temperatures (e.g., 90 °C). nih.gov This method often results in good to excellent yields of the corresponding hydroxyalkyl esters. nih.gov
Table 1: Reaction Parameters for Direct Esterification of Hydroxyphenylacetic Acids with Diols nih.gov
| Carboxylic Acid | Diol | Catalyst | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| Hydroxyphenylacetic Acids | Ethylene Glycol (used as solvent) | H₂SO₄ (catalytic) | 90 °C | 0.5 - 5 h | 60 - 96% |
Transesterification is another key equilibrium-controlled process for synthesizing esters. This method involves the reaction of an existing ester with an alcohol to produce a new ester. For the synthesis of this compound, this would typically involve the reaction of a simple alkyl ester of benzilic acid, such as methyl benzilate, with ethylene glycol.
This reaction can be catalyzed by either acids or bases. Basic catalysts, such as sodium methylate, sodium ethylate, or sodium tert-butoxide, are often employed. google.com The reaction proceeds by the nucleophilic attack of the incoming alcohol (ethylene glycol) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to release the original alcohol (e.g., methanol) and form the desired product.
An analogous process is described for the synthesis of other benzilate esters, where methyl diphenyl glycolate is reacted with an alcohol like tropinol in a solvent such as toluene or xylene, under the influence of a basic catalyst. google.com Similarly, the transesterification of dimethyl terephthalate with ethylene glycol is a large-scale industrial process for producing bis(2-hydroxyethyl)terephthalate, a monomer for PET. nih.govjournalspub.info This reaction is often catalyzed by metal acetates, such as those of zinc or manganese. nih.gov
Table 2: Catalysts and Conditions for Analogous Transesterification Reactions
| Starting Ester | Alcohol | Catalyst | Solvent | Reference |
|---|---|---|---|---|
| Methyl diphenyl glycolate | Tropinol | Sodium methylate, Sodium ethylate, or Sodium tert-butoxide | Toluene or Xylene | google.com |
| Dimethyl terephthalate | Ethylene Glycol | Zinc acetate (B1210297), Manganese acetate | Not specified | nih.gov |
| Soybean Oil (Triglycerides) | Ethylene Glycol | Modified Li-Al Layered Double Hydroxides | Not specified | researchgate.net |
To circumvent the equilibrium limitations of direct esterification, benzilic acid can be converted into a more reactive derivative, such as an acyl chloride or an acid anhydride. These activated acid derivatives react readily with alcohols like ethylene glycol to form the ester in what is typically an irreversible reaction.
For instance, benzilic acid could be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form benziloyl chloride. This acyl chloride would then react exothermically with ethylene glycol, usually in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding this compound. While this method is highly effective, it involves harsher reagents and produces stoichiometric amounts of waste salts. organic-chemistry.org
Novel and Green Synthesis Strategies for this compound
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These include the use of advanced catalytic systems and the reduction or elimination of hazardous solvents.
The choice of catalyst is crucial for an efficient esterification or transesterification process. A variety of catalysts can be employed for reactions analogous to the synthesis of this compound.
Brønsted Acids: Traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective for direct esterification but can be corrosive and difficult to separate from the product. organic-chemistry.orgresearchgate.net
Lewis Acids: A range of Lewis acids, including salts of hafnium(IV), zirconium(IV), and various titanium compounds like butyl titanate(IV), have been shown to catalyze esterification reactions, often under milder conditions than strong Brønsted acids. organic-chemistry.orgresearchgate.netgoogle.com
Basic Catalysts: For transesterification, strong bases like sodium methylate are effective. google.com Heterogeneous basic catalysts, such as modified hydrotalcites, are also being explored as they are more easily separated and recycled. nih.govacs.org
Organic Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a catalyst for the esterification of benzilic acid with dimethyl carbonate, suggesting its potential applicability in other esterification contexts. google.com
Table 3: Overview of Catalysts for Esterification and Transesterification
| Catalyst Type | Specific Examples | Applicable Reaction |
|---|---|---|
| Brønsted Acid | H₂SO₄, p-TsOH | Direct Esterification |
| Lewis Acid | Hafnium(IV) salts, Zirconium(IV) salts, Butyl titanate(IV) | Direct Esterification |
| Homogeneous Base | Sodium methylate, Sodium ethylate | Transesterification |
| Heterogeneous Base | Modified Hydrotalcites (Zn-Ti) | Transesterification |
| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Esterification |
Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. These can be applied to the synthesis of this compound.
One significant green strategy is to conduct reactions under solvent-free conditions. acs.org In the context of direct esterification, using a large excess of one of the reactants, such as ethylene glycol, allows it to function as both the solvent and the reacting species, thereby eliminating the need for an additional organic solvent. nih.gov This approach simplifies the reaction setup and workup procedures.
The use of microwave irradiation is another green technique that can accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption. A patented method describes the esterification of benzilic acid using dimethyl carbonate and a DBU catalyst under microwave heating, which significantly enhances the reaction speed and yield. google.com
Furthermore, the development of reusable heterogeneous catalysts, such as certain ionic liquids or solid-supported acids and bases, aligns with green chemistry principles by facilitating catalyst recovery and minimizing waste streams. nih.govscipedia.com
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters that influence the rate and equilibrium of the esterification or transesterification reaction.
The reaction temperature significantly impacts the rate of esterification and transesterification reactions. Generally, higher temperatures increase the reaction rate. For the esterification of carboxylic acids like benzoic acid with glycols, temperatures are often maintained in the range of 160-220°C google.com. Similarly, transesterification reactions of methyl esters with ethylene glycol are typically carried out at elevated temperatures, for instance, between 150°C and 190°C nih.gov. It is crucial to select a temperature that provides a reasonable reaction rate without causing degradation of the reactants or products.
Pressure also plays a vital role, particularly in driving the reaction to completion by removing byproducts. In direct esterification, the removal of water is essential to shift the equilibrium towards the product side. This is often achieved by performing the reaction under vacuum or by using azeotropic distillation. For instance, in the synthesis of diethylene glycol dibenzoate, the pressure is reduced to 5-15 kPa to facilitate the removal of water google.com. In transesterification, the removal of the lower boiling alcohol (e.g., methanol or ethanol) serves the same purpose.
Interactive Data Table: Effect of Temperature on Analogous Esterification Reactions.
| Reaction Type | Reactants | Catalyst | Temperature (°C) | Pressure | Observations |
| Esterification | Benzoic Acid + Diethylene Glycol | Butyl Titanate (IV) | 160-220 | Vacuum | High conversion of glycol google.com. |
| Transesterification | Dimethyl Terephthalate + Ethylene Glycol | Zinc Acetate | 150-190 | Atmospheric | Increased conversion with temperature nih.gov. |
The molar ratio of the reactants is a key factor in determining the yield of the desired monoester. To favor the formation of this compound over the diester, an excess of ethylene glycol is typically used. This stoichiometric imbalance shifts the equilibrium towards the formation of the mono-substituted product. In the synthesis of similar glycol esters, a significant excess of the glycol is a common strategy.
The concentration of the reactants also influences the reaction rate. Higher concentrations generally lead to faster reaction rates. However, in the case of direct esterification, high concentrations of the carboxylic acid can sometimes lead to side reactions or purification challenges googleapis.com. The use of a solvent can help to control the reaction temperature and facilitate the removal of byproducts.
Interactive Data Table: Stoichiometric Ratios in Analogous Esterification Reactions.
| Reaction Type | Reactants | Molar Ratio (Acid/Ester : Glycol) | Catalyst | Outcome |
| Esterification | Benzoic Acid : Diethylene Glycol | 2 : 1.05-1.2 | Butyl Titanate (IV) | Favors diester formation google.com. |
| Transesterification | Dimethyl Terephthalate : Ethylene Glycol | 1 : 2 | Zn-HT-glycine | High selectivity to the monoester nih.gov. |
Following the completion of the synthesis, the isolation and purification of this compound from the reaction mixture are crucial for obtaining a high-purity product for research applications. The purification strategy will depend on the physical and chemical properties of the product and the impurities present.
A common first step in the work-up of esterification reactions is to neutralize any remaining acidic catalyst or unreacted carboxylic acid. This is typically achieved by washing the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate googleapis.com.
Distillation is a primary technique for purifying esters. Given that this compound is likely to be a high-boiling liquid, vacuum distillation would be the preferred method to avoid thermal decomposition. This technique is widely used for the purification of similar glycol esters.
Chromatographic techniques are also highly effective for the purification of esters, especially on a smaller, research scale. Column chromatography using silica gel as the stationary phase and a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate) can effectively separate the desired monoester from the starting materials, the diester byproduct, and any other impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Recrystallization can be employed if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent. This method is particularly effective for removing small amounts of impurities. For instance, in the synthesis of related compounds, recrystallization from a mixture of ethyl acetate and petroleum ether has been used to obtain a high-purity product google.com.
Chemical Reactivity and Transformations of 2 Hydroxyethyl Hydroxy Diphenyl Acetate
Reactions Involving the Hydroxyl Group of 2-Hydroxyethyl Hydroxy(diphenyl)acetate
This compound features two chemically distinct hydroxyl (-OH) groups: a primary alcohol located on the 2-hydroxyethyl portion and a tertiary alcohol on the diphenylacetate (benzilate) core. This structural difference results in varied reactivity for each group.
The primary hydroxyl group can readily undergo further esterification to yield a diester product. This structural modification is a common strategy for creating new derivatives of secondary metabolites to alter their properties. medcraveonline.commedcraveonline.com The reaction can be accomplished using several established methods. A widely used modern technique is the Mitsunobu reaction, which involves treating the alcohol with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com Alternatively, classical Fischer esterification, which uses an acid catalyst and typically elevated temperatures, can also be employed to form the secondary ester. medcraveonline.commdpi.com
Table 1: Representative Conditions for Secondary Ester Formation of Hydroxyalkyl Esters
| Method | Reagents | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DIAD | THF | Room Temp | Good to Excellent | mdpi.com |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Excess Alcohol/Diol | 90 °C | 60-96% | mdpi.com |
Etherification provides another pathway for modifying the primary hydroxyl group. The Williamson ether synthesis is a fundamental method for this transformation. The process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to generate a nucleophilic alkoxide intermediate. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the desired ether. The tertiary hydroxyl group is generally unreactive under these conditions due to significant steric hindrance.
The oxidative and reductive behavior of this compound is largely dependent on which hydroxyl group is being targeted.
Oxidation : The primary alcohol is susceptible to oxidation, yielding different products based on the strength of the oxidizing agent. Mild reagents like pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation will convert the alcohol to an aldehyde. In contrast, strong oxidants like potassium permanganate (B83412) (KMnO₄) or the Jones reagent will lead to the formation of a carboxylic acid. The tertiary alcohol is inherently resistant to oxidation unless conditions are harsh enough to cause carbon-carbon bond cleavage. Research on related structures, such as 1-(2-hydroxyethyl)piperidine, indicates that oxidation of the 2-hydroxyethyl group can lead to bond cleavage and the release of formaldehyde. scielo.br However, the reactivity is highly dependent on the specific reagents and conditions used, as other studies have shown that a 2-hydroxyethyl group can be resistant to certain types of oxidation. nih.gov
Reduction : The alcohol functional groups are generally not susceptible to chemical reduction under standard laboratory conditions.
Direct nucleophilic substitution of a hydroxyl group is an unfavorable reaction because the hydroxide (B78521) anion (OH⁻) is a poor leaving group. libretexts.org Therefore, the hydroxyl group must first be chemically modified into a more stable leaving group to facilitate substitution. libretexts.org
Two primary strategies are employed for activating the primary hydroxyl group:
Protonation in Acidic Conditions : In the presence of a strong hydrohalic acid like HBr or HCl, the oxygen of the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org This creates a much better leaving group, a neutral water molecule, which can be displaced by the halide nucleophile in an SN2 reaction. libretexts.org
Conversion to a Sulfonate Ester : A more versatile method involves converting the alcohol into a sulfonate ester (e.g., a mesylate or tosylate) by reacting it with a sulfonyl chloride (like methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base. libretexts.orggoogle.com The resulting sulfonate anion is an excellent leaving group, allowing for subsequent substitution by a wide variety of nucleophiles under milder conditions than the strong acid method. google.com
Due to its position on a tertiary carbon, any substitution at the tertiary alcohol would be expected to proceed through an SN1 mechanism involving a stable carbocation intermediate.
Reactions of the Ester Moiety in this compound
The ester bond is a key reactive site that can be cleaved through hydrolysis under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : When treated with water and a catalytic amount of a strong acid, the ester undergoes hydrolysis to regenerate the parent carboxylic acid (benzilic acid) and alcohol (ethylene glycol). This reaction is reversible and represents the opposite of Fischer esterification.
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base like sodium hydroxide (NaOH), the ester undergoes an irreversible cleavage known as saponification. quora.combue.edu.eg This reaction produces the salt of the carboxylic acid (sodium benzilate) and the corresponding alcohol (ethylene glycol). quora.com Extensive kinetic studies on analogous esters, such as ethyl acetate (B1210297), have demonstrated that saponification is a second-order reaction, with the rate being dependent on the concentrations of both the ester and the base. quora.combue.edu.egresearchgate.net
The kinetic rate law is generally expressed as: Rate = k[Ester][OH⁻] quora.com
The reaction's progress can be tracked by measuring the decrease in the concentration of the base via titration or by monitoring the change in the solution's electrical conductivity. bue.edu.egsatyensaha.com Conductivity drops over time because the highly mobile hydroxide ions are consumed and replaced by the larger, less mobile carboxylate ions. satyensaha.com The kinetic profile of saponification often exhibits three distinct stages: an induction period, a period of constant rate, and a final period of declining rate as the reactant concentrations diminish. quora.com
Transesterification Reactions
Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, the ester functionality can undergo transesterification under either acidic or basic conditions, allowing for the substitution of the 2-hydroxyethyl group with other alkyl groups from different alcohols. wikipedia.org
Acid-Catalyzed Transesterification
In the presence of a strong acid catalyst, such as sulfuric acid, the reaction is initiated by the protonation of the ester's carbonyl oxygen. byjus.comresearchgate.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol (e.g., methanol). A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates the original ethylene (B1197577) glycol to yield the new ester and regenerate the acid catalyst. researchgate.netlibretexts.org The reaction is reversible, and its equilibrium can be shifted towards the products by using an excess of the reactant alcohol or by removing one of the products as it forms. wikipedia.org
Base-Catalyzed Transesterification
Alternatively, strong bases like sodium hydroxide or sodium methoxide (B1231860) can catalyze the reaction. srsbiodiesel.comsrsintl.com The mechanism begins with the deprotonation of the incoming alcohol by the base to form a more potent nucleophile, an alkoxide ion. srsbiodiesel.comresearchgate.net This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. researchgate.net The intermediate subsequently collapses, expelling the original 2-hydroxyethoxy group as an alkoxide and forming the new ester. srsbiodiesel.comsrsintl.com This process is also reversible, and care must be taken to exclude water from the reaction to prevent saponification (ester hydrolysis) as a competing side reaction. srsbiodiesel.comsrsintl.com
The table below illustrates potential outcomes of transesterification with different alcohols.
Reduction to Alcohols
The ester group in this compound can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. adichemistry.commasterorganicchemistry.com Unlike milder reagents such as sodium borohydride, LiAlH₄ is strong enough to reduce esters. masterorganicchemistry.com
The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. ucalgary.cachemistrysteps.com This initial attack forms a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the 2-hydroxyethoxy group as a leaving group to form an intermediate aldehyde. masterorganicchemistry.comucalgary.ca The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from LiAlH₄. ucalgary.cachemistrysteps.com This second nucleophilic attack produces an alkoxide intermediate. Finally, a workup step with a proton source (like water or dilute acid) protonates the alkoxides to yield the final alcohol products. ucalgary.caorgosolver.com
Reaction Summary:
Starting Material: this compound
Reagent: 1. Lithium Aluminum Hydride (LiAlH₄), 2. H₃O⁺ (workup)
Products: 1,1-Diphenyl-1,2-ethanediol and Ethylene glycol
Reactivity of the Alpha-Hydroxyl and Diphenyl Moieties
Reactions of the Tertiary Alpha-Hydroxyl Group
The tertiary alpha-hydroxyl group in this compound is a key functional group that dictates a significant part of the molecule's reactivity. Being a tertiary benzylic alcohol, it is prone to reactions involving the formation of a stabilized carbocation intermediate. researchgate.netlibretexts.org
Key reactions include:
Acid-Catalyzed Dehydration: In the presence of strong acids like sulfuric or phosphoric acid and heat, the tertiary alcohol can undergo dehydration. libretexts.orgvedantu.com The mechanism proceeds via an E1 pathway. byjus.comunacademy.com The hydroxyl group is first protonated to form a good leaving group (water). quora.com Departure of the water molecule generates a stable tertiary benzylic carbocation, which is resonance-stabilized by the adjacent phenyl rings. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of an alkene. libretexts.orgvedantu.com
Substitution Reactions (Sₙ1): Treatment with hydrogen halides (HX) can convert the hydroxyl group into a halide. libretexts.org The reaction follows an Sₙ1 mechanism, leveraging the stability of the tertiary benzylic carbocation formed after the protonated hydroxyl group leaves as water. libretexts.org
Conversion to a Better Leaving Group: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). This transforms the poor leaving group (-OH) into an excellent leaving group (-OTs or -OMs), facilitating subsequent nucleophilic substitution or elimination reactions.
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings
Electrophilic Aromatic Substitution (EAS)
The two phenyl rings in the molecule can undergo electrophilic aromatic substitution. The substituent attached to the rings is a bulky, alkyl-type group [-C(OH)(COOCH₂CH₂OH)Ph]. Alkyl groups are known to be activating and ortho-, para-directing due to their electron-donating inductive and hyperconjugation effects. openstax.orglatech.eduquizlet.com These effects stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks at the ortho or para positions. wikipedia.orglibretexts.org
However, the significant size of the diphenylmethyl substituent introduces considerable steric hindrance. numberanalytics.comlibretexts.org This steric bulk impedes the approach of the electrophile to the ortho positions, making the para position the overwhelmingly favored site of substitution. libretexts.orguomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is generally not a feasible reaction pathway for the unsubstituted phenyl rings of this compound. This type of reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (typically a halide). The phenyl rings in this molecule lack such activating groups, making them insufficiently electrophilic to be attacked by nucleophiles.
Rearrangement Reactions
The structure of this compound, particularly the tertiary alpha-hydroxyl group adjacent to two phenyl groups, makes it susceptible to carbocation-mediated rearrangements, such as the Pinacol rearrangement, under specific conditions. wikipedia.orgorganic-chemistry.org
The classic Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol. masterorganicchemistry.comnumberanalytics.com While the title compound is not a 1,2-diol, its reduction product, 1,1-diphenyl-1,2-ethanediol, is. Treatment of this diol with acid would lead to protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migration of a phenyl group to form the more stable pinacolone (B1678379) product.
Even without prior reduction, acid treatment of this compound could induce a related rearrangement. Protonation of the tertiary hydroxyl group and loss of water would generate a stable tertiary carbocation. A 1,2-hydride shift or, more likely, a 1,2-phenyl shift (phenonium ion intermediate) could occur, leading to a rearranged carbocation that could be trapped by a nucleophile or eliminate a proton to form a stable product. The driving force for such rearrangements is the formation of a more stable carbocation intermediate, often one that is resonance-stabilized. masterorganicchemistry.comchemistrysteps.com
Mechanistic Studies of this compound Transformations
While specific, detailed mechanistic studies exclusively focused on this compound are not widely available in the literature, the mechanisms of its transformations can be confidently inferred from well-established principles of organic chemistry for its constituent functional groups.
Transesterification: The mechanism for both acid- and base-catalyzed transesterification proceeds through a nucleophilic acyl substitution pathway. libretexts.orgjove.commasterorganicchemistry.com This involves the formation of a tetrahedral intermediate following the attack of an alcohol (acid-catalyzed) or an alkoxide (base-catalyzed) on the ester's carbonyl carbon. wikipedia.orgbyjus.com The subsequent collapse of this intermediate and elimination of the leaving group completes the substitution. jove.com
Reduction by LiAlH₄: The reduction of the ester group is also a nucleophilic acyl substitution, where a hydride ion acts as the nucleophile. ucalgary.ca The key mechanistic feature is a two-step reduction: the ester is first reduced to an aldehyde, which is then immediately reduced further to the primary alcohol. adichemistry.commasterorganicchemistry.com
Reactions of the Tertiary Hydroxyl Group: Reactions like acid-catalyzed dehydration and Sₙ1 substitution proceed via a carbocation intermediate. libretexts.org The mechanism involves three key steps: protonation of the hydroxyl group to form a good leaving group (H₂O), loss of the leaving group to form a tertiary benzylic carbocation stabilized by the two phenyl rings, and finally, either deprotonation (E1) or attack by a nucleophile (Sₙ1). libretexts.orgquora.com
Electrophilic Aromatic Substitution: This reaction follows the general SₑAr mechanism. wikipedia.org It involves a two-step process: the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), followed by the rapid deprotonation of this intermediate to restore the ring's aromaticity. masterorganicchemistry.combyjus.comchemistrysteps.com
Reaction Pathway Elucidation
The formation and cleavage of the ester bond in this compound are fundamental transformations that proceed through well-established reaction pathways.
Esterification Pathway (Formation)
The synthesis of this compound is achieved via the Fischer-Speier esterification of its parent molecules, Benzilic acid and Ethylene glycol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The mechanism involves several equilibrium steps:
Protonation of the Carboxylic Acid: The catalytic acid protonates the carbonyl oxygen of Benzilic acid. This enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. numberanalytics.comjk-sci.com
Nucleophilic Attack: The primary hydroxyl group of Ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a key tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group (from ethylene glycol) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. numberanalytics.com
Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.com
Due to the presence of two hydroxyl groups in Ethylene glycol, polyesterification can be a competing reaction, which can be controlled by adjusting the molar ratio of the reactants.
Hydrolysis Pathway (Cleavage)
The reverse of esterification is acid-catalyzed hydrolysis, which breaks the ester down into Benzilic acid and Ethylene glycol. This reaction follows the same mechanistic steps as esterification but in reverse, starting with the protonation of the ester's carbonyl oxygen and subsequent nucleophilic attack by water. masterorganicchemistry.com The reaction is driven to completion by using a large excess of water.
Alkaline hydrolysis (saponification) provides an alternative, irreversible pathway. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This process is generally second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt (the salt of Benzilic acid) and Ethylene glycol. A final acidification step is required to protonate the carboxylate and obtain the free Benzilic acid.
Transition State Analysis
For both acid-catalyzed esterification and hydrolysis, the rate-determining step is typically the formation or collapse of the central tetrahedral intermediate. The transition state for this step possesses a highly organized structure.
Geometry of the Transition State: In the transition state for nucleophilic attack (by either Ethylene glycol in esterification or water in hydrolysis), the carbonyl carbon is in the process of changing its hybridization from sp² to sp³. The geometry is trigonal bipyramidal-like, where the incoming nucleophile and the leaving group are in apical-like positions. researchgate.net For this compound, the presence of the two bulky phenyl groups attached to the α-carbon creates significant steric strain in this transition state. This steric hindrance raises the activation energy, making the reaction slower compared to esters with smaller substituents.
Electronic Effects: Electron-withdrawing groups in either the acyl or alcohol portion of an ester can increase the acidity of the transition-state complex during acid-catalyzed hydrolysis. researchgate.netarkat-usa.org In this compound, the phenyl groups have an inductive electron-withdrawing effect that influences the charge distribution in the transition state.
Solvation: The transition state is highly polar and stabilized by solvent molecules. In aqueous or alcohol solutions, hydrogen bonding plays a crucial role in stabilizing the developing charges on the oxygen atoms of the tetrahedral intermediate. Computational studies on simpler esters show that multiple solvent molecules can be involved in a cyclic arrangement to facilitate proton transfer, thereby lowering the activation energy barrier. ic.ac.uk
A visual representation of the transition states for esterification and hydrolysis highlights the structural changes occurring at the molecular level.
| Reaction | Transition State Description | Key Structural Features |
| Esterification | The transition state (C) leads to the tetrahedral intermediate. It involves the nucleophilic attack of the alcohol on the protonated carboxylic acid. | Elongated C-O bond for the incoming alcohol. Carbonyl carbon moving from trigonal planar to tetrahedral geometry. |
| Hydrolysis | The transition state (A) involves the attack of a water molecule on the protonated ester. | Similar to the esterification transition state but with water as the nucleophile. |
Table based on analogous systems described in scientific literature. researchgate.net
Kinetic and Thermodynamic Considerations
The rates and equilibrium positions of the reactions of this compound are dictated by kinetic and thermodynamic parameters.
Kinetic Considerations
The kinetics of the formation and hydrolysis of this ester are influenced by several factors, including catalyst concentration, temperature, and steric hindrance.
Reaction Order: Acid-catalyzed esterification and hydrolysis are typically pseudo-first-order reactions when the alcohol or water is used in large excess as the solvent. researchgate.net Alkaline hydrolysis is a second-order reaction. chemrxiv.org The rearrangement of benzil (B1666583) to benzilic acid, the precursor acid, is also second-order. wikipedia.org
Activation Energy (Ea): The rate of a reaction is inversely proportional to its activation energy. researchgate.net The significant steric bulk from the two phenyl groups in this compound increases the activation energy for both its formation and hydrolysis, thus reducing the reaction rates compared to less hindered esters like ethyl acetate.
Catalysis: The choice of acid catalyst can significantly impact the reaction rate. Stronger acids generally lead to faster rates of esterification.
The following table shows representative kinetic data for the hydrolysis of various esters, illustrating the influence of structure on reaction rates.
This table presents kinetic data for analogous ester hydrolysis reactions to provide context. Specific data for this compound is not available. Data sourced from references chemrxiv.orgresearchgate.netcopernicus.org.
Thermodynamic Considerations
Fischer esterification is an equilibrium process. The position of the equilibrium is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.
Equilibrium Constant (K_eq): For the esterification reaction, the equilibrium constant is typically close to 1, as the number of bonds broken and formed on each side of the equation is similar, leading to a small enthalpy change. To shift the equilibrium towards the product (the ester), it is necessary to either use an excess of one reactant (usually the alcohol) or remove a product (usually water) as it forms. organic-chemistry.orgjk-sci.com
Enthalpy of Reaction (ΔH): The hydrolysis of esters is generally a thermodynamically favorable process, though often kinetically slow without a catalyst. Electronic structure calculations on similar organosulfates and organonitrates show that their hydrolysis is thermodynamically favored. copernicus.org
Temperature Effects: Increasing the temperature will increase the reaction rate for both the forward (esterification) and reverse (hydrolysis) reactions. However, its effect on the equilibrium position depends on the sign of ΔH. For many esterifications, the effect is minimal.
The table below summarizes thermodynamic parameters for the hydrolysis of related compounds, providing insight into the thermodynamic landscape of ester cleavage.
This table shows thermodynamic data for the hydrolysis of analogous nitrate (B79036) esters. Data sourced from reference copernicus.org.
Advanced Analytical Methodologies in the Study of 2 Hydroxyethyl Hydroxy Diphenyl Acetate
Spectroscopic Techniques for Investigating Reaction Mechanisms and Intermediates (e.g., In-situ NMR, Time-Resolved IR)
Investigating the synthesis of 2-Hydroxyethyl hydroxy(diphenyl)acetate, typically formed via the esterification of benzilic acid with ethylene (B1197577) glycol, requires analytical tools capable of monitoring the reaction in real-time. In-situ spectroscopic methods are indispensable for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction kinetics.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of a chemical reaction within the NMR tube. By acquiring spectra at regular intervals, researchers can track the disappearance of reactants and the formation of products. For the synthesis of this compound, ¹H NMR could be used to observe the change in the chemical environment of the ethylene glycol protons as the esterification proceeds. This provides quantitative data on reaction conversion and rate.
Time-Resolved Infrared (IR) Spectroscopy is another powerful technique for studying reaction mechanisms. It can provide structural information about short-lived intermediates. By monitoring changes in the vibrational frequencies of functional groups, such as the carbonyl (C=O) group of the ester and the hydroxyl (O-H) groups of the reactants and product, one can follow the reaction's progress. This method is particularly well-suited for photoinduced reactions but is also applicable to thermally driven processes, offering insights into the formation and consumption of intermediate species on timescales from nanoseconds to minutes.
Table 1: Hypothetical In-situ ¹H NMR Monitoring of this compound Synthesis
This interactive table illustrates the expected changes in proton NMR signals during the esterification of benzilic acid with ethylene glycol.
| Time (min) | Integral of Ethylene Glycol CH₂ (Reactant) at ~3.7 ppm | Integral of Ester CH₂ (Product) at ~4.2 ppm | % Conversion |
|---|---|---|---|
| 0 | 100 | 0 | 0% |
| 30 | 75 | 25 | 25% |
| 60 | 50 | 50 | 50% |
| 120 | 20 | 80 | 80% |
| 240 | 5 | 95 | 95% |
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Settings (e.g., Advanced HPLC-MS, GC-MS for complex mixtures)
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the complex mixtures generated during its synthesis.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone for the analysis of non-volatile compounds like this compound. A reverse-phase C18 column with a gradient elution of water and a polar organic solvent (e.g., acetonitrile or methanol) can effectively separate the target compound from starting materials (benzilic acid, ethylene glycol) and potential byproducts, such as di-esterified products or oligomers of ethylene glycol. The addition of a mass spectrometer detector provides molecular weight information for each separated component, enabling unambiguous identification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC-MS is highly effective for detecting and quantifying residual volatile reactants, such as ethylene glycol, or low molecular weight side-products that may be present in the reaction mixture. The identification of these compounds is based on their retention time and the unique mass spectrum generated upon electron ionization.
Table 2: Typical Chromatographic Conditions for the Analysis of this compound
This interactive table outlines standard parameters for HPLC-MS and GC-MS analysis.
| Parameter | HPLC-MS | GC-MS |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile Phase / Carrier Gas | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid (Gradient) | Helium | | Detection | ESI-MS (Positive/Negative Ion Mode) | Mass Spectrometry (Electron Ionization) | | Typical Analytes | Main product, unreacted benzilic acid, di-esters | Residual ethylene glycol, volatile impurities |
X-ray Crystallography and Solid-State Analysis for Structural Research
The definitive three-dimensional structure of this compound in the solid state can be determined using single-crystal X-ray crystallography . This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. Furthermore, it reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the two hydroxyl groups, which govern the material's physical properties.
Solid-state analysis encompasses techniques used to characterize the bulk properties of the crystalline material. X-ray Powder Diffraction (XRPD) is crucial for identifying the specific crystalline form or polymorph of a compound. Different polymorphs can exhibit distinct physical properties, and XRPD provides a characteristic fingerprint for each form. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, phase transitions, and thermal stability, providing a comprehensive profile of the solid-state behavior of the compound.
Table 3: Hypothetical Crystallographic Data for this compound
This interactive table presents plausible crystallographic parameters based on similar organic molecules.
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A frequently observed space group. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° | The dimensions of the repeating unit in the crystal. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |
| Key Interactions | O-H···O Hydrogen Bonds | Intermolecular bonds defining the crystal packing. |
Advanced Mass Spectrometry for Elucidating Fragmentation Pathways and Complex Product Analysis
Advanced mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. By inducing fragmentation of a selected parent ion, MS/MS experiments provide a fragmentation pattern that acts as a structural fingerprint. For this compound, electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.
Collision-induced dissociation (CID) of this parent ion would lead to characteristic fragment ions. The fragmentation pathway can be predicted based on the structure:
Neutral loss of water from the tertiary alcohol or the primary alcohol.
Cleavage of the ester bond , leading to ions corresponding to the benzilic acid moiety and the ethylene glycol moiety.
Fragmentation of the diphenylmethyl cation , a common pathway for compounds containing this group.
High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (QTOF), provide highly accurate mass measurements, which allow for the determination of the elemental composition of both the parent ion and its fragments, greatly increasing confidence in structural assignments.
Table 4: Plausible Mass Spectrometry Fragmentation Pathway for this compound
This interactive table details expected ions in an ESI-MS/MS experiment.
| m/z (Daltons) | Proposed Ion Structure / Identity | Fragmentation Step |
|---|---|---|
| 273.1121 | [M+H]⁺ (Protonated Parent Molecule) | - |
| 255.1016 | [M+H - H₂O]⁺ | Loss of water from the tertiary alcohol |
| 229.0859 | [Benzilic Acid + H]⁺ | Cleavage of the ester bond |
| 183.0804 | [Diphenylketone + H]⁺ | Further fragmentation after water and CO loss |
| 165.0699 | [Diphenylmethyl cation] | Loss of the carboxyl group |
| 61.0440 | [Protonated Ethylene Glycol] | Cleavage of the ester bond |
Theoretical and Computational Studies of 2 Hydroxyethyl Hydroxy Diphenyl Acetate
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of several single bonds, 2-Hydroxyethyl hydroxy(diphenyl)acetate can adopt numerous spatial arrangements or conformations.
Conformational analysis would involve systematically rotating the bonds—such as the C-C bond of the ethyl group and the C-O bond of the ester—and calculating the energy of each resulting conformer using quantum chemical methods like DFT. This process generates a potential energy surface, identifying low-energy (stable) conformers and the energy barriers for converting between them. Studies on related molecules like glycolic acid have shown that DFT can effectively predict the relative stability of different conformers. researchgate.net
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the system of atoms, MD simulations can model how the molecule moves, vibrates, and changes its conformation at a given temperature. For this compound, an MD simulation could reveal the flexibility of the ethyl chain, the rotation of the phenyl groups, and the dynamics of intramolecular hydrogen bonding. Such simulations have been applied to similar molecules like 1,4-bis(2-hydroxyethyl)ester (BHET) to understand their thermodynamic and transport properties in the liquid state. researchgate.net
Prediction of Spectroscopic Parameters for Theoretical Validation and Mechanistic Insight
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the accuracy of the theoretical model.
For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. pnrjournal.com Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C=O stretch, O-H bend, phenyl ring modes), aiding in the assignment of experimental spectral peaks.
Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can also be calculated. Comparing these predicted shifts with experimental data provides a stringent test of the computed molecular geometry, as chemical shifts are highly sensitive to the local electronic environment of each nucleus.
Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3450 | 3465 |
| C-H Stretch (aromatic) | 3060 | 3068 |
| C=O Stretch (ester) | 1725 | 1730 |
| C-O Stretch (ester) | 1240 | 1245 |
Computational Modeling of Reaction Pathways and Transition States
Theoretical calculations are instrumental in exploring the mechanisms of chemical reactions. For this compound, one could model its hydrolysis (reaction with water to form benzilic acid and ethylene (B1197577) glycol) or its synthesis via esterification.
This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state —the highest energy point along the reaction coordinate—must be located and characterized. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By mapping the entire energy profile of the reaction, computational modeling can provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experiments alone.
In Silico Screening for Novel Reactivity or Catalytic Applications (Non-Biological)
In silico (computer-based) screening can be used to explore the potential of this compound in non-biological applications. For instance, its ability to act as a ligand for metal catalysts could be investigated.
By calculating its molecular electrostatic potential (MESP), one can identify regions of negative potential (electron-rich areas), such as the oxygen atoms of the ester and hydroxyl groups, which are likely to coordinate with metal ions. DFT calculations could then be used to model the complex formed between the molecule and various metal ions, determining the binding energy and geometry of the complex. This approach allows for the rapid screening of many potential metal-ligand combinations to identify promising candidates for catalytic applications, such as in polymerization or oxidation reactions, before undertaking laboratory synthesis.
Applications of 2 Hydroxyethyl Hydroxy Diphenyl Acetate in Non Biological Chemical Sciences
Role as a Building Block in Complex Organic Synthesis
In synthetic chemistry, a building block is a molecule that can be readily incorporated into a larger, more complex structure. vapourtec.com Multi-step syntheses often rely on a series of such building blocks to construct a target molecule efficiently. syrris.jp However, specific examples of 2-Hydroxyethyl hydroxy(diphenyl)acetate being used as a foundational building block in the documented synthesis of complex organic molecules were not identified in a review of the literature.
A precursor is a compound that participates in a chemical reaction that results in the formation of another compound. In polymer science, this often involves the chemical transformation of a stable molecule into a polymerizable monomer. For instance, 2,5-Furandicarboxylic acid is a well-established precursor for synthesizing various furan-based monomers and polymers. While the 2-hydroxyethyl ester portion of this compound is structurally related to highly common monomers like 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), no documented synthetic routes were found where this compound itself is used as a precursor to produce these or other polymer monomers. wikipedia.orgnih.gov
A synthetic intermediate is a molecular entity that is formed from reactants and reacts further to give the desired products of a chemical reaction. vapourtec.com These are often transient species within a multi-step reaction sequence. An example of a related compound is 2-hydroxyethylphosphonate, which has been identified as an unexpected common intermediate in the biosynthesis of multiple phosphonate (B1237965) natural products. rsc.org However, a review of chemical synthesis literature did not yield specific examples of multi-step synthetic pathways where this compound is explicitly identified as an intermediate compound.
Applications in Materials Science
Materials science applications often leverage the unique functional groups within a molecule to achieve desired properties in a final product, such as a polymer or coating.
The dual functionality of this compound, possessing both a hydroxyl group and a bulky diphenyl acetate (B1210297) group, suggests it could theoretically be incorporated into polyester (B1180765) chains via polycondensation reactions. Its structure is analogous in part to 2-hydroxyethyl methacrylate (PHEMA), a widely used polymer in biomedical applications, and 2-hydroxyethyl acrylate (HEA), used to produce polymers for coatings, adhesives, and sealants. nih.govatamankimya.com Copolymers of HEA are prepared with a wide variety of other monomers, including acrylic acid, vinyl acetate, and styrene. atamankimya.com Despite these structural similarities that suggest potential, no specific studies detailing the synthesis of specialty polymers or resins directly from this compound as a monomer or precursor were found.
The most plausible, though not explicitly documented, application for this compound in functional materials is as a photoinitiator. The α-hydroxy ketone moiety within its structure is a key feature of many Type I photoinitiators, which generate free radicals upon exposure to UV light. mdpi.com This class of initiators includes widely used commercial products such as 2-hydroxy-2-methylpropiophenone (B179518) (the basis for Irgacure 1173) and 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239) (Irgacure 2959). mdpi.comgoogle.com These compounds initiate polymerization in UV-curable systems for coatings and adhesives. wikipedia.org The benzophenone-like diphenyl ketone structure also suggests a potential for photoinitiation activity. researchgate.netgoogle.com
While the compound's hydroxyethyl (B10761427) group offers a reactive site for incorporation into a polymer backbone, similar to HEA in adhesives, its primary potential role would be to initiate the curing process upon UV exposure. riverlandtrading.com However, direct research confirming the efficacy and use of this compound as a photoinitiator in coatings or adhesives is not present in the surveyed literature.
Data Tables
A search of the scientific literature did not yield specific experimental data for the applications outlined above. Therefore, no data tables for reaction conditions, polymer properties, or analytical performance could be generated.
Utilization in Catalysis or Ligand Design
While direct research on the specific applications of this compound in catalysis or as a primary ligand in coordination chemistry is not extensively documented in publicly available literature, its structural features—a bulky α-hydroxy carboxylate and a free hydroxyl group on the ethyl chain—suggest potential roles in these areas. The catalytic and coordination chemistry of its parent compound, benzilic acid (2-hydroxy-2,2-diphenylacetic acid), and related esters provide a basis for inferring its potential utility.
The core diphenylacetate group can act as a ligand for various metal centers. The carboxylate oxygen atoms can coordinate to metals, and the α-hydroxyl group can also participate in coordination, forming chelate rings that enhance the stability of the resulting metal complexes. The presence of the two bulky phenyl groups can influence the steric environment around a metal center, which is a critical factor in designing catalysts with high selectivity.
Furthermore, the terminal hydroxyl group on the 2-hydroxyethyl moiety offers an additional coordination site. This could allow this compound to act as a bridging ligand between two metal centers or to form more complex coordination polymers. The flexibility of the ethyl chain could enable the ligand to adapt to the geometric preferences of different metal ions.
Research into related compounds has shown that metal complexes of α-hydroxy carboxylic acids can be effective catalysts. For instance, rare-earth metal complexes derived from benzilic acid have been synthesized and investigated for their catalytic activity in ring-opening polymerization of cyclic esters. worktribe.com These complexes demonstrate that the benzilate core can support catalytically active metal centers.
The ester functionality in this compound is also of interest. Benzilic esters are known to undergo the benzilic ester rearrangement, a reaction that can be catalyzed. researchgate.netconsensus.appacs.orgwikipedia.org This reactivity highlights the potential for the compound to be a substrate in catalytic transformations or for the diphenylacetoxy group to be a part of a larger catalytically active molecule.
Additionally, benzoate (B1203000) esters, which share some structural similarities, have been explored as photosensitization catalysts in light-powered chemical reactions. nih.govuni-regensburg.de This suggests a potential, though yet unexplored, avenue for the application of this compound in photochemistry.
The following table summarizes the potential catalytic applications and ligand design features based on the chemistry of its constituent parts:
| Feature | Potential Application in Catalysis or Ligand Design | Relevant Research Context |
| α-Hydroxy Carboxylate Moiety | Can act as a bidentate ligand, forming stable chelate complexes with metal ions. | Metal complexes of α-hydroxy acids are known to be catalytically active. worktribe.com |
| Bulky Diphenyl Groups | Provide steric hindrance around a metal center, influencing catalyst selectivity. | Steric effects are a key principle in the design of selective catalysts. |
| Terminal Hydroxyl Group | Offers an additional coordination site, potentially leading to the formation of polynuclear complexes or coordination polymers. | Multi-dentate ligands are crucial in constructing complex coordination architectures. |
| Ester Functionality | The compound can be a substrate in catalyzed reactions like the benzilic ester rearrangement. researchgate.netconsensus.appacs.orgwikipedia.org | The reactivity of the ester group can be harnessed in synthetic organic chemistry. |
| Aromatic Rings | May participate in non-covalent interactions, influencing the supramolecular structure of its metal complexes. | Aromatic stacking and other weak interactions are important in crystal engineering and catalyst design. |
While specific data on the catalytic performance or coordination complexes of this compound is not available, the established chemistry of benzilic acid and its derivatives provides a strong indication of its potential in these fields. Future research could focus on synthesizing and characterizing its metal complexes and evaluating their efficacy in various catalytic transformations.
Future Research Directions and Challenges for 2 Hydroxyethyl Hydroxy Diphenyl Acetate
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-Hydroxyethyl hydroxy(diphenyl)acetate, an ester derived from benzilic acid and ethylene (B1197577) glycol, traditionally relies on methods that can be improved in terms of efficiency, selectivity, and environmental impact. Future research will likely focus on overcoming the challenges associated with its sterically hindered structure through innovative catalytic systems.
Biocatalysis: The use of enzymes, particularly lipases, offers a green alternative to conventional chemical catalysis for ester synthesis. mdpi.comresearchgate.net Biocatalytic processes operate under mild conditions, often in solvent-free media, leading to high-purity products and reduced energy consumption. researchgate.netnih.gov Research into screening and engineering lipases, such as Candida antarctica lipase (B570770) B (CaLB), could yield a biocatalyst with high activity and selectivity for the esterification of the bulky benzilic acid with ethylene glycol. mdpi.comnih.gov The immobilization of these enzymes on supports like polypropylene (B1209903) enhances their stability and reusability, making the process more economically viable. mdpi.com
Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve the synthesis of specialty esters. researchgate.netacs.org Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scale-up compared to batch processes. vapourtec.commdpi.com For the synthesis of this compound, a flow process could overcome equilibrium limitations and potentially enable the use of less stable intermediates, streamlining the production process. researchgate.netmdpi.com Research has demonstrated that flow synthesis can significantly reduce reaction times, for instance, from hours in batch to mere minutes in a continuous reactor. acs.org
Advanced Catalytic Systems: The development of novel homogeneous and heterogeneous catalysts is another promising direction. For instance, ruthenium complexes have been used to catalyze the dehydrogenative coupling of diols to form polyesters, a reaction that could be adapted for the specific synthesis of this compound from ethylene glycol. acs.orgst-andrews.ac.uk Additionally, exploring solid acid catalysts or environmentally benign ionic liquids could provide alternatives to traditional acid catalysts like hydrogen halides, which can be corrosive and generate significant waste. google.comresearchgate.net
| Synthetic Approach | Potential Advantages | Research Challenges | Relevant Findings |
| Biocatalysis (Lipases) | High selectivity, mild reaction conditions, reduced byproducts, environmental sustainability. nih.govmdpi.com | Steric hindrance from the diphenyl group may limit enzyme activity; enzyme cost and stability. nih.gov | Immobilized Candida antarctica lipase B (CaLB) is highly effective for synthesizing various specialty esters. mdpi.com |
| Flow Chemistry | Precise process control, enhanced heat and mass transfer, improved safety, scalability, shorter reaction times. acs.orgvapourtec.com | Initial setup cost, potential for channel clogging with solid byproducts. | Flow synthesis of ibuprofen (B1674241) was achieved with a residence time of only 10 minutes. mdpi.com |
| Advanced Catalysis | High efficiency, atom economy, potential for novel reaction pathways. acs.org | Catalyst cost and sensitivity, separation of homogeneous catalysts from the product, catalyst deactivation. | Ruthenium complexes can catalyze polyesterether synthesis directly from ethylene glycol. st-andrews.ac.uk |
Exploration of Unconventional Chemical Transformations
The unique structure of this compound, with its α-hydroxy ester and diphenyl groups, makes it a candidate for novel chemical transformations driven by modern synthetic methods like photocatalysis and electrochemistry.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. researchgate.net The α-hydroxy acid moiety, a precursor to the ester, can be a source of α-hydroxy radicals for C-C bond formation. nih.gov Research has shown that redox-active esters derived from α-hydroxy acids can undergo photocatalytic decarboxylative alkenylation, a transformation that could be explored to modify the structure of this compound. rsc.orgrsc.org This approach avoids the need for transition-metal catalysts, using systems like sodium iodide/triphenylphosphine (B44618) instead. rsc.orgrsc.org
Electrochemistry: Electrochemical methods offer a green and versatile alternative to traditional redox reactions, as they use electrons as traceless reagents. researchgate.netgre.ac.uk The diphenyl groups in the molecule could be subject to electrochemical oxidation. Studies on compounds like N,N'-diphenyl-1,4-phenylenediamine have shown that the diphenyl moiety can be electrochemically oxidized to form reactive intermediates that subsequently undergo addition reactions. researchgate.net Similar strategies could be applied to functionalize the aromatic rings of this compound. Furthermore, electrochemical oxidation of related phenolic compounds has been shown to generate quinone structures, suggesting that the core benzilic acid structure could be a target for electrochemical modification. nih.gov
| Transformation Type | Enabling Technology | Potential Reaction | Key Advantages |
| Decarboxylative Functionalization | Photocatalysis | Alkenylation of the α-hydroxy ester group after conversion to a redox-active ester. rsc.orgrsc.org | Mild reaction conditions, avoids transition metals, high functional group tolerance. nih.govrsc.org |
| Aromatic Ring Functionalization | Electrochemistry | Michael addition to electrochemically generated intermediates from the diphenyl groups. researchgate.net | Green (reagentless), precise control over redox potential, safe operation. gre.ac.uk |
| Oxidative Cross-Coupling | Photocatalysis/Electrochemistry | Coupling with other molecules via oxidation of the diphenyl or hydroxy ester moiety. nih.govtsijournals.com | Access to novel molecular architectures, potential for polymer synthesis. |
Integration into Advanced Materials and Nanotechnology
The combination of the bulky, rigid diphenyl group and the flexible, hydrophilic hydroxyethyl (B10761427) chain gives this compound properties that could be exploited in materials science and nanotechnology.
Polymer Science: The molecule can be envisioned as a functional monomer or additive in polymer synthesis. The hydroxyl group allows it to be incorporated into polyesters, polyurethanes, or polyethers. The rigid diphenyl group would be expected to enhance the thermal stability and modify the mechanical properties of the resulting polymers. Research on biobased polyesters derived from monomers containing non-cyclic acetal (B89532) units has shown that rigid aromatic groups can lead to polymers with high glass transition temperatures (Tg). rsc.org Furthermore, benzil (B1666583), a precursor to benzilic acid, has been used as a photo-crosslinking agent in polymer films; upon irradiation, it can form species that crosslink polymer chains, a property that might be accessible from derivatives like this compound. mdpi.com
Nanotechnology: The amphiphilic nature of this compound could make it a candidate for self-assembly into nanostructures, such as micelles or vesicles, for use in formulation science. In nanotechnology, sugar alcohol mono-esters with long alkyl chains have been shown to form stable surfactant-free nanoparticles, which can act as delivery vehicles. researchgate.net By analogy, the balance between the hydrophobic diphenyl moiety and the hydrophilic hydroxyethyl part of this compound could be tuned to create novel nanoparticle systems.
Deeper Mechanistic Understanding Through Advanced Computational Techniques
Advanced computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating complex reaction mechanisms, predicting reactivity, and guiding experimental design.
Reaction Mechanism Elucidation: The synthesis and subsequent reactions of this compound involve multi-step processes with potential intermediates. For instance, the classic benzilic acid rearrangement, which is central to the synthesis of the parent acid, has been studied mechanistically, but questions remain, especially under different reaction conditions like mechanosynthesis. nih.gov Computational studies can map the potential energy surfaces of these reactions, identify transition states, and clarify the roles of catalysts and solvents. DFT calculations have been used to investigate the aminolysis of related β-hydroxy-α,β-unsaturated esters, revealing favorable pathways involving α-oxo ketene (B1206846) intermediates. nih.gov Similar studies on the hydrolysis or transesterification of this compound could provide critical insights for process optimization. nih.gov
Predicting Reactivity and Properties: Computational models can predict the electronic structure, molecular orbitals (HOMO/LUMO), and charge distribution of this compound. nih.gov This information is crucial for understanding its reactivity in the unconventional transformations discussed previously. For example, by modeling the interaction of the molecule with a photocatalyst or an electrode surface, researchers could predict the most likely sites of oxidation or reduction. rsc.org Furthermore, understanding the kinetics of its binding to biological targets, as has been studied for related benzilate derivatives, can be significantly enhanced through computational modeling, potentially revealing complex binding mechanisms beyond simple equilibrium models. nih.gov
Sustainable Chemistry Initiatives Related to this compound Production and Use
A shift towards sustainable practices is a dominant trend in the chemical industry, driven by both regulatory pressure and economic incentives. instituteofsustainabilitystudies.com Research concerning this compound will increasingly need to incorporate green chemistry principles. reachemchemicals.com
Green Synthesis and Solvents: Future synthetic routes will aim to maximize atom economy and minimize waste. acs.org This includes the use of biocatalysis and flow chemistry as mentioned, but also a focus on using greener solvents. mdpi.comsemanticscholar.org Replacing hazardous organic solvents with alternatives like water, ethanol, or bio-derived solvents such as cyrene is a key goal. mdpi.comsemanticscholar.org The synthesis of specialty esters is increasingly moving towards solvent-free systems, which simplifies purification and reduces environmental impact. researchgate.netnih.gov
Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. While the diphenyl moiety of this compound is derived from petroleum-based benzene, the ethylene glycol portion can be sourced from bio-ethanol. Future research could explore pathways to synthesize the benzilic acid core from bio-based aromatic precursors, which are becoming increasingly available through advances in biotechnology. psecommunity.org Research into creating monomers from potentially bio-sourced methyl paraben and methyl vanillate (B8668496) highlights this trend. rsc.org
| Initiative | Description | Key Research Goals |
| Green Synthesis | Designing processes that reduce or eliminate hazardous substances. acs.org | Develop solvent-free biocatalytic routes; implement energy-efficient flow processes; use non-toxic, renewable solvents. vapourtec.commdpi.com |
| Life Cycle Assessment (LCA) | A "cradle-to-grave" analysis of the environmental impact of a product. semanticscholar.org | Quantify and compare the carbon footprint of different synthetic pathways; identify and optimize energy-intensive steps. isc3.orgslrconsulting.com |
| Renewable Feedstocks | Shifting from fossil-fuel-based raw materials to bio-based ones. | Utilize bio-ethylene glycol; explore biosynthetic routes to the benzilic acid precursor. rsc.orgpsecommunity.org |
| Waste Valorization | Converting byproducts and waste streams into valuable products. | Develop methods to recycle catalysts; find applications for any byproducts from the synthesis. google.com |
Q & A
What are the established synthetic routes for 2-hydroxyethyl hydroxy(diphenyl)acetate, and what catalytic systems are optimal for high-yield production?
Basic
The synthesis of this compound typically involves esterification between hydroxy(diphenyl)acetic acid and ethylene glycol derivatives. A common method employs acid catalysts like sulfuric acid or para-toluenesulfonic acid under reflux conditions to drive the reaction to completion . For purification, continuous production methods are recommended, where reactants are fed into a reactor while products are continuously removed to enhance efficiency and purity . Advanced protocols may involve multi-step synthesis with intermediate isolation, as seen in structurally similar compounds (e.g., methyl esters with ether linkages) .
What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Basic
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying ester and hydroxyl group positions via chemical shifts (e.g., δ 3.5–4.5 ppm for ethylene glycol protons) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect byproducts .
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ peaks matching the theoretical mass) .
- Infrared (IR) Spectroscopy : To identify functional groups like C=O (ester, ~1740 cm⁻¹) and O-H (hydroxyl, ~3400 cm⁻¹) .
How do the dual hydroxyl and ester functionalities of this compound influence its reactivity in organic synthesis?
Basic
The dual functional groups enable diverse reactivity:
- Ester Hydrolysis : Under acidic or basic conditions, yielding hydroxy(diphenyl)acetic acid and ethylene glycol .
- Oxidation/Reduction : The hydroxyl group can be oxidized to ketones or protected for selective ester modifications .
- Nucleophilic Substitution : The ester moiety participates in transesterification or aminolysis reactions, useful in polymer chemistry .
These properties make the compound a versatile intermediate in synthesizing complex molecules (e.g., drug delivery systems) .
What kinetic and mechanistic insights govern the catalytic interactions of this compound in esterification or transesterification reactions?
Advanced
Kinetic studies on analogous esters (e.g., pentyl acetate) reveal that reaction rates depend on:
- Catalyst Type : Acidic catalysts lower activation energy by protonating carbonyl groups .
- Temperature : Elevated temperatures (e.g., 393 K) accelerate reaction rates but may promote side reactions like dehydration .
- Molar Ratios : Optimizing reactant ratios (e.g., 1:1.5 for ester-to-alcohol) minimizes unreacted intermediates .
Mechanistic studies using isotopic labeling or computational modeling (e.g., DFT) can clarify transition states and selectivity .
What challenges arise in resolving the stereochemistry of this compound, and how can they be addressed methodologically?
Advanced
Challenges include:
- Chiral Center Identification : The quinuclidinyl moiety in related compounds (e.g., (R)-quinuclidinyl benzilate) requires chiral chromatography or NMR with chiral shift reagents .
- Racemization Risk : During synthesis or storage, acidic/basic conditions may induce racemization. Use mild conditions and monitor enantiomeric excess via polarimetry or chiral HPLC .
- X-ray Crystallography : For definitive stereochemical assignment, single-crystal analysis is recommended .
How is this compound utilized in drug delivery systems, and what experimental models validate its efficacy?
Advanced
The compound’s ester and hydroxyl groups enable:
- Prodrug Design : Ester hydrolysis in physiological conditions releases active drugs (e.g., neurotransmitters) .
- Polymer Conjugation : As a linker in biodegradable polymers for controlled release .
Validation methods include: - In Vitro Hydrolysis Studies : Simulated body fluids (pH 7.4, 37°C) to track release kinetics .
- Cell-Based Assays : Testing cytotoxicity and uptake efficiency in models like Caco-2 cells .
- Pharmacokinetic Profiling : In vivo studies measuring bioavailability and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
